

Technical Monograph: 3-Chloro-4-methoxycinnamic Acid

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Compound of Interest

Compound Name: 3-Chloro-4-methoxycinnamic acid

CAS No.: 58236-76-3

Cat. No.: B427290

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Pharmacophore Scaffold & Synthetic Intermediate

Executive Summary

3-Chloro-4-methoxycinnamic acid (CAS: 32375-10-1) is a functionalized phenylpropanoid derivative widely utilized in medicinal chemistry. Characterized by a "push-pull" electronic architecture—owing to the electron-donating methoxy group and the electron-withdrawing chlorine atom—it serves as a critical intermediate for synthesizing TRP channel modulators, anti-inflammatory agents, and tyrosine kinase inhibitors.

This guide provides a validated synthetic workflow, structural analysis, and handling protocols to ensure reproducibility and safety in high-throughput and bench-scale applications.

Physicochemical Profile

Data summarized for rapid reference during formulation and synthesis planning.

Property	Value / Description	Note
CAS Number	32375-10-1	Primary identifier
Molecular Formula		
Molecular Weight	212.63 g/mol	
Appearance	White to off-white crystalline solid	
Melting Point	210–214 °C (Typical)	Verify experimentally per batch
Solubility	DMSO, DMF, Methanol (Hot)	Poor solubility in water
pKa (Calc.)	~4.3 – 4.5	Comparable to cinnamic acid (4.[1][2][3][4]44)
LogP (Calc.)	~2.5	Moderate lipophilicity
Electronic Effect	,	Net inductive withdrawal, resonance donation

Structural & Electronic Analysis

The reactivity of **3-Chloro-4-methoxycinnamic acid** is defined by the substitution pattern on the benzene ring.

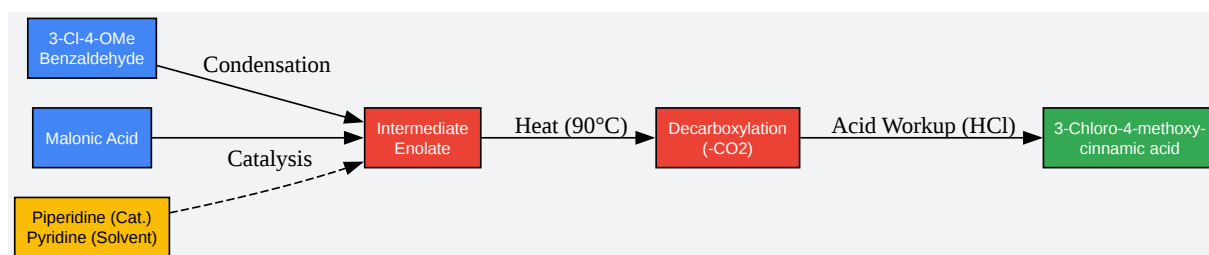
- **Electronic "Push-Pull":** The 4-methoxy group (para) acts as a strong resonance donor, increasing electron density in the aromatic ring and making it susceptible to electrophilic aromatic substitution, although the 3-chloro group (meta) provides inductive deactivation.
- **Olefin Geometry:** The compound predominantly exists in the (E)-configuration (trans), which is thermodynamically favored and essential for biological recognition in enzyme pockets (e.g., kinase domains).
- **Acidic Functionality:** The carboxylic acid tail allows for rapid derivatization into amides (via coupling reagents like EDC/HOBt) or esters, which are often the bioactive forms in TRP channel studies.

Validated Synthetic Protocol

Method: Knoevenagel Condensation (Verley-Doebner Modification) Objective: Synthesis of **3-Chloro-4-methoxycinnamic acid** from 3-chloro-4-methoxybenzaldehyde.

Reaction Workflow

This pathway is preferred over the Heck reaction for its scalability, lower cost, and metal-free conditions.



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Caption: Step-wise Knoevenagel condensation workflow for the synthesis of the target cinnamic acid derivative.

Step-by-Step Methodology

Reagents:

- 3-Chloro-4-methoxybenzaldehyde (1.0 eq)[1][2]
- Malonic acid (1.5 eq)
- Piperidine (0.1 eq, Catalyst)
- Pyridine (Volume: 3-5 mL per gram of aldehyde)

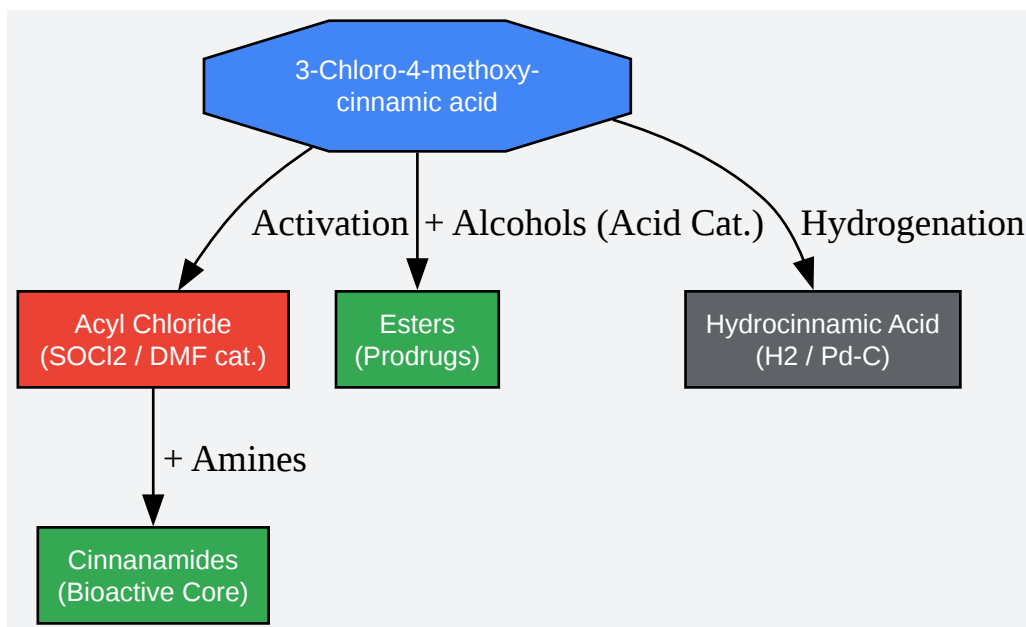
Procedure:

- Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve the aldehyde and malonic acid in pyridine.
- Initiation: Add piperidine dropwise. Note: A mild exotherm may occur.
- Reflux: Heat the mixture to 80–90°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The evolution of bubbles indicates the decarboxylation step is active.
- Quench: Cool the reaction mixture to room temperature. Pour the solution slowly into an excess of ice-cold HCl (2M) with vigorous stirring. The pyridine will solubilize as a salt, precipitating the crude acid.
- Isolation: Filter the white precipitate. Wash thoroughly with cold water to remove residual pyridine hydrochloride.
- Purification: Recrystallize from Ethanol/Water (9:1) or glacial acetic acid to yield high-purity needles.

Critical Control Point: Ensure complete decarboxylation by maintaining heat until gas evolution ceases. Premature stopping leads to the isolation of the benzylidenemalonic acid intermediate.

Reactivity & Derivatization Map

Researchers utilize this scaffold primarily to generate libraries of bioactive amides and esters.



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Caption: Primary derivatization pathways. The amide route (center) is most critical for TRP channel antagonist synthesis.

Key Reactions:

- Amide Coupling: The acid chloride intermediate (generated via Thionyl Chloride) reacts with substituted anilines to form cinnamamides. These derivatives are potent antagonists for TRPV4 and TRPA1 channels.
- Esterification: Reaction with simple alcohols (MeOH, EtOH) yields esters used in UV-absorption studies and as lipophilic prodrugs.
- Reduction: Catalytic hydrogenation (, Pd/C) reduces the double bond to form the dihydro- analog (propionic acid derivative), often used as a negative control in biological assays to test the necessity of the -unsaturation.

Biological Applications & Therapeutic Potential

The 3-chloro-4-methoxy substitution pattern is not arbitrary; it is a specific "privileged structure" in drug design.

- **TRP Channel Modulation:** Derivatives of this acid are explored as antagonists for Transient Receptor Potential (TRP) channels, specifically implicated in pain signaling and neurogenic inflammation. The chlorine atom occupies a hydrophobic pocket in the receptor, enhancing binding affinity compared to the non-chlorinated analog.
- **Anti-Inflammatory:** Cinnamic acid derivatives inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2. The methoxy group improves cell permeability, while the acid moiety chelates metal ions in metalloenzymes.
- **Insulin Secretion:** Related methoxy-cinnamic acids have been shown to stimulate insulin secretion, with the halogenated derivatives offering improved metabolic stability against liver oxidation.

Safety & Handling (MSDS Summary)

Signal Word:WARNING

Hazard Class	Statement	Precaution
Skin Irritation	H315: Causes skin irritation	Wear nitrile gloves.
Eye Irritation	H319: Causes serious eye irritation	Use safety goggles. Rinse immediately if exposed.
STOT-SE	H335: May cause respiratory irritation	Handle in a fume hood. Dust is an irritant.

Storage: Store in a cool, dry place away from strong oxidizers. Keep container tightly closed to prevent moisture absorption, which can degrade the carboxylic acid functionality over time.

References

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